

A Technical Guide to the Physical and Chemical Properties of (+)-Menthone

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Compound of Interest

Compound Name: (+)-Menthone

Cat. No.: B049630

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Menthone, a naturally occurring monoterpene and a constituent of some essential oils, is a chiral ketone that plays a significant role in the flavor, fragrance, and pharmaceutical industries. [1] As the enantiomer of the more abundant (-)-menthone, it possesses a characteristic minty aroma. [1] Structurally, it is a p-menthan-3-one, featuring a cyclohexane ring substituted with a methyl group at position 5 and an isopropyl group at position 2, specifically in the (2R,5S) configuration. [1] Understanding its distinct physical and chemical properties is crucial for its application in synthesis, chiral separations, and as a precursor for other high-value compounds like (+)-menthol. This guide provides an in-depth overview of its key characteristics, experimental protocols for its analysis and synthesis, and relevant biochemical pathways.

Physical Properties of (+)-Menthone

(+)-Menthone is a colorless liquid at room temperature with a characteristic minty odor. [2] Its physical properties are largely identical to its enantiomer, (-)-menthone, with the key exception being the direction of its optical rotation. The quantitative physical data for **(+)-Menthone** are summarized in Table 1.

Table 1: Physical Properties of (+)-Menthone

Property	Value	Reference(s)
IUPAC Name	(2R,5S)-5-methyl-2-(1-methylethyl)cyclohexanone	[3]
Synonyms	d-Menthone, (1S,4R)-p-menthan-3-one	[3]
CAS Number	3391-87-5	[3]
Molecular Formula	C ₁₀ H ₁₈ O	[3]
Molecular Weight	154.25 g/mol	[3]
Appearance	Colorless liquid	[2]
Odor	Minty, camphoraceous	[4]
Melting Point	-6 °C	[5][6]
Boiling Point	207-210 °C (at 760 mm Hg)	[3][5]
Density	~0.895 g/cm ³ (at 20 °C)	[5][7]
Refractive Index (n _D ²⁰)	~1.450	[7][8]
Specific Rotation [α] _D ²⁰	+24.8° to +28.9° (neat)	[8] (inferred)
Solubility	Soluble in organic solvents (ethanol, ether); slightly soluble in water.[6][9]	[6][9]

Chemical Properties and Reactivity

(+)-Menthone exhibits reactivity typical of a cyclic ketone. Its chemical stability and transformations are of significant interest in synthetic organic chemistry.

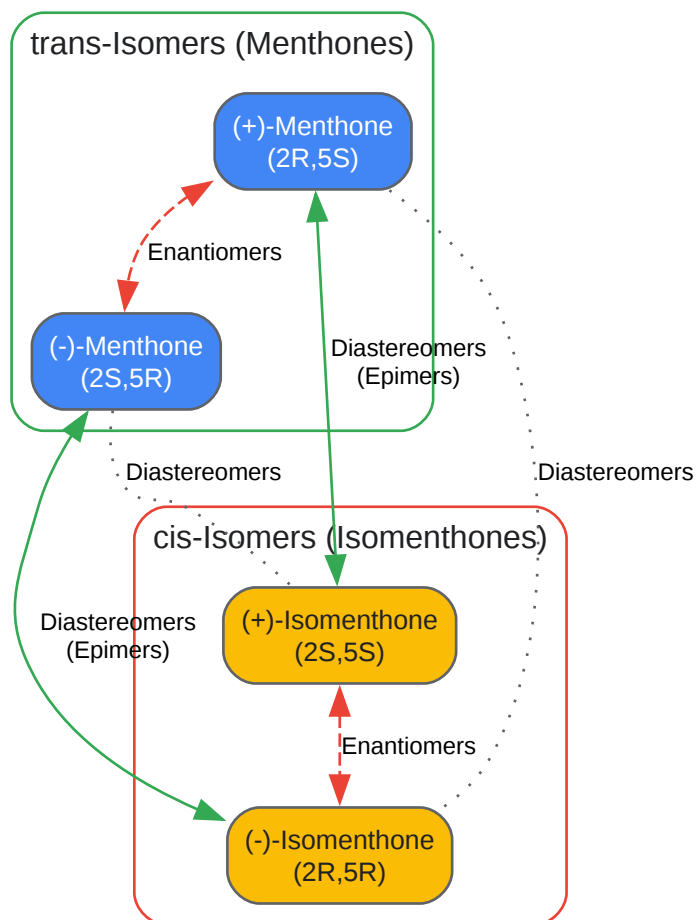
- **Stability:** It is chemically stable under standard ambient conditions (room temperature).[10]
- **Combustibility:** It is a combustible liquid and can form explosive mixtures with air upon intense heating.[10]

- Incompatibilities: It is incompatible with strong oxidizing agents and strong reducing agents.
[10]
- Epimerization: In the presence of acid or base, the stereocenter at C2 (adjacent to the carbonyl) can undergo epimerization via an enol or enolate intermediate. This establishes an equilibrium between **(+)-menthone** (a trans-isomer) and (+)-isomenthone (a cis-isomer).[1]
[11] The equilibrium mixture at room temperature typically contains about 29% isomenthone.
[1]
- Reduction: The carbonyl group of **(+)-menthone** can be reduced to a secondary alcohol. This reaction is stereoselective and can yield a mixture of diastereomeric menthols, primarily (+)-menthol and (+)-neomenthol, depending on the reducing agent and reaction conditions.
[12][13]
- Oxidation: As a ketone, it is resistant to further oxidation under mild conditions but can undergo ring-opening reactions with strong oxidizing agents.[14]

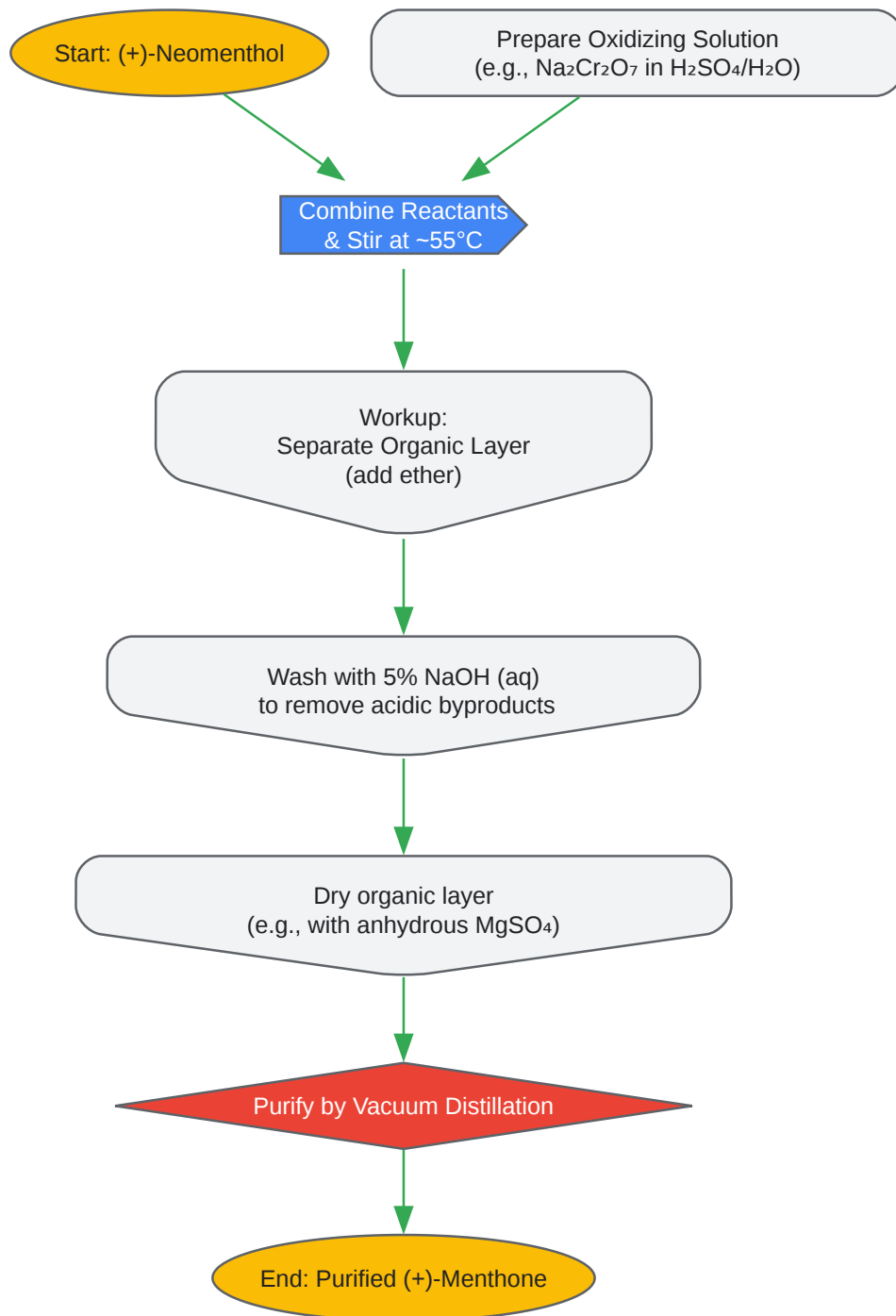
Stereochemistry

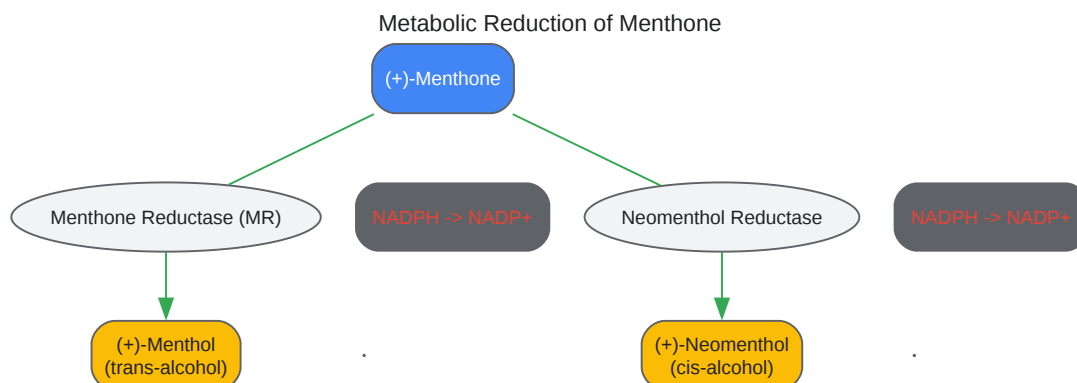
The stereochemical relationships between the isomers of 2-isopropyl-5-methylcyclohexanone are crucial for their distinct properties and applications. The diagram below illustrates the four primary stereoisomers.

Stereoisomers of p-Menthan-3-one



Workflow: Synthesis of (+)-Menthone





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